molecular formula C6H11NO B1383062 1-Aminohex-5-yn-3-ol CAS No. 1567021-30-0

1-Aminohex-5-yn-3-ol

Cat. No. B1383062
CAS RN: 1567021-30-0
M. Wt: 113.16 g/mol
InChI Key: VVVAIYAOAOPWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Aminohex-5-yn-3-ol is an organic compound with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-Aminohex-5-yn-3-ol is 1S/C6H11NO/c1-2-3-6(8)4-5-7/h1,6,8H,3-5,7H2 . This indicates that the molecule consists of a six-carbon chain with an amino group (-NH2) attached to the first carbon, a hydroxyl group (-OH) attached to the sixth carbon, and a triple bond between the second and third carbons.

. It is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis of Quinoline and Indole Derivatives

1-Aminohex-5-yn-3-ol derivatives are utilized in the synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters. These compounds are produced through palladium-catalyzed carbonylation under varying conditions, demonstrating the versatility of 1-Aminohex-5-yn-3-ol in synthesizing heterocyclic compounds (Gabriele et al., 2008).

Enzyme Inhibition Research

4-Aminohex-5-ynoic acid, a derivative of 1-Aminohex-5-yn-3-ol, shows stereospecific irreversible inhibition of bacterial glutamic acid decarboxylase, an enzyme crucial in neurotransmitter regulation. This highlights its potential for researching enzyme mechanisms and inhibitors (Jung et al., 1978).

Catalysis and Synthesis Applications

1-Aminohex-5-yn-3-ol derivatives are used in gold-catalyzed domino aminocyclization processes, showcasing their role in advanced organic synthesis methodologies. This application contributes to the synthesis of complex organic structures, such as 1-substituted 3-sulfonyl-1H-pyrroles (Teo et al., 2013).

Affinity Chromatography

6-Aminohexan-1-ol, closely related to 1-Aminohex-5-yn-3-ol, is used in synthesizing adenosine nucleotide derivatives for affinity chromatography. This demonstrates its utility in biochemistry and molecular biology for the separation and analysis of biomolecules (Trayer et al., 1974).

properties

IUPAC Name

1-aminohex-5-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-3-6(8)4-5-7/h1,6,8H,3-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVAIYAOAOPWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminohex-5-yn-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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